N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)-3-methylphenyl)propionamide
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions. For instance, a related compound was synthesized through N-arylation of pyrazolone using a copper(I) iodide catalyst, followed by reduction to give an amine. The amine was then coupled with 3-(4-fluorophenyl)propionic acid and deprotected to yield the final compound .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. For example, the IR spectrum of a related compound showed a broad absorption band at 3,424 cm −1 due to the presence of NH in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. For example, furfural, a five-membered heterocyclic aromatic hydrocarbon derivable from acid hydrolysis of sugar cane bagasse, maize cob, rice husk or any cellulose-containing material, is useful in the synthesis of a range of specialized chemical products .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. For example, furfural, a related compound, has a density of 1160 kg/m3 and boils at 161.7°C .Scientific Research Applications
Antibacterial Activity
Furan derivatives have taken on a special position in the realm of medicinal chemistry . They have been used to create numerous innovative antibacterial agents . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Antimicrobial Drugs
Antimicrobial drugs are one of the most powerful tools in the fight against bacterial strain-caused infection . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Anti-ulcer Activity
Furan has a variety of therapeutic advantages, such as anti-ulcer .
Diuretic Activity
Furan-containing compounds have been employed as diuretic medicines .
Muscle Relaxant
Furan has been used as a muscle relaxant .
Anti-protozoal Activity
Furan-containing compounds have shown anti-protozoal activity .
Anticancer Agents
Chalcones, which can contain furan groups, have been researched for their wide range of biological activities including as anti-cancer agents .
Treatment of Lung Cancer
A new chalcone series has been developed that may be useful in the treatment of lung cancer . The cytotoxic effect of a novel (3- (Furan-2-yl)pyrazol-4-yl) chalcones against A549 cell line was measured .
Future Directions
Future directions could involve further studies to understand the compound’s properties, potential uses, and safety profile. For example, efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
properties
IUPAC Name |
N-[4-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]sulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-4-17(21)20-14-7-8-16(13(2)10-14)26(23,24)19-12-18(3,22)11-15-6-5-9-25-15/h5-10,19,22H,4,11-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOUZNWZBXXIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C)(CC2=CC=CO2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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